2-[(E,3E)-3-[3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate
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Overview
Description
2-[(E,3E)-3-[3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonates, indolium, and tetrazinyl groups. These functional groups contribute to its reactivity and potential utility in diverse chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E,3E)-3-[3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be outlined as follows:
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Formation of the Indolium Core: : The synthesis begins with the formation of the indolium core, which is achieved through a condensation reaction between an indole derivative and a suitable aldehyde or ketone. This step typically requires acidic conditions and a dehydrating agent to facilitate the condensation.
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Introduction of Sulfonate Groups: : The sulfonate groups are introduced through sulfonation reactions, which involve the treatment of the intermediate compound with sulfur trioxide or chlorosulfonic acid. These reactions are usually carried out under controlled temperature conditions to prevent over-sulfonation.
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Attachment of the Tetrazinyl Group: : The tetrazinyl group is introduced via a nucleophilic substitution reaction, where a tetrazine derivative reacts with a suitable leaving group on the intermediate compound. This step often requires the presence of a base to facilitate the nucleophilic attack.
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Final Assembly: : The final step involves the coupling of the various functionalized intermediates to form the complete molecule. This step may involve additional condensation or coupling reactions, often under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification methods such as chromatography or crystallization would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the indole and tetrazine moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
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Reduction: : Reduction reactions can occur at the carbonyl and sulfonate groups. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
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Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings and sulfonate groups. Common reagents include halides and nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, thiols, polar solvents, and varying pH conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while reduction of the sulfonate groups may produce sulfonic acids or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s unique structure allows it to interact with various biomolecules, making it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicine, the compound’s potential bioactivity could be explored for therapeutic applications, such as drug development for targeting specific diseases or conditions.
Industry
In industrial applications, the compound could be used in the development of advanced materials, such as dyes, pigments, and polymers, due to its stable and reactive functional groups.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Shares the indole core but lacks the additional functional groups.
Tetrazine derivatives: Contain the tetrazine moiety but differ in the other functional groups.
Sulfonated indoles: Similar sulfonate groups but different overall structures.
Uniqueness
The uniqueness of 2-[(E,3E)-3-[3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate lies in its combination of multiple functional groups, which confer a high degree of reactivity and versatility. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C41H47N7O10S3 |
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Molecular Weight |
894.1 g/mol |
IUPAC Name |
2-[(E,3E)-3-[3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C41H47N7O10S3/c1-40(2)32-24-30(60(53,54)55)17-19-34(32)47(21-7-5-6-12-38(49)42-26-28-13-15-29(16-14-28)39-45-43-27-44-46-39)36(40)10-8-11-37-41(3,4)33-25-31(61(56,57)58)18-20-35(33)48(37)22-9-23-59(50,51)52/h8,10-11,13-20,24-25,27H,5-7,9,12,21-23,26H2,1-4H3,(H3-,42,49,50,51,52,53,54,55,56,57,58) |
InChI Key |
CWXYQDVOGSOOPQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C |
Origin of Product |
United States |
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